molecular formula C8H8FNO2 B1391421 Methyl 3-amino-2-fluorobenzoate CAS No. 1195768-18-3

Methyl 3-amino-2-fluorobenzoate

Cat. No. B1391421
M. Wt: 169.15 g/mol
InChI Key: UOYDNSRSUSNCKS-UHFFFAOYSA-N
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Patent
US08642759B2

Procedure details

In a 500 mL flask was placed methyl 3-amino-2-fluorobenzoate (5.5 g, 32.5 mmol) and DCM (100 mL), and pyridine (2.9 mL, 35.8 mmol) was added. 2,6-Difluorobenzenesulfonyl chloride (7.6 g, 35.8 mmol) in DCM (50 mL) was added dropwise via addition funnel and the reaction mixture was allowed to stir at rt overnight. The reaction mixture was stripped onto silica and column chromatographed on silica with 5% to 100% EtOAc:Hexane to give 9.75 g (87%) of the title compound of Step C. 1H-NMR (400 MHz, DMSO-d6) δ 10.98 (s, 1H), 7.64-7.82 (m, 3H), 7.46-7.61 (m, 1H), 7.29 (t, J=8.8 Hz, 2H), and 3.81 (s, 3H). MS (ESI): 346 [M+H]+.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].N1C=CC=CC=1.[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[C:21]=1[S:27](Cl)(=[O:29])=[O:28]>C(Cl)Cl>[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[C:21]=1[S:27]([NH:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])(=[O:29])=[O:28]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)F
Name
Quantity
2.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL flask was placed
CUSTOM
Type
CUSTOM
Details
chromatographed on silica with 5% to 100% EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)S(=O)(=O)NC=1C(=C(C(=O)OC)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.75 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.